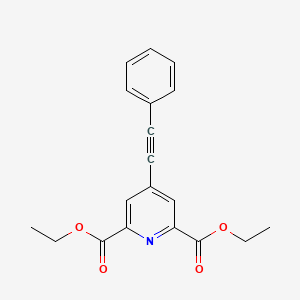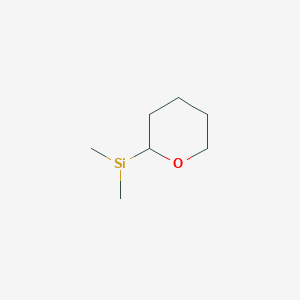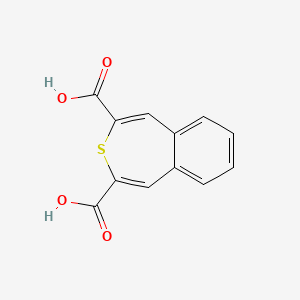![molecular formula C46H40N10 B14314614 N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine CAS No. 113121-28-1](/img/structure/B14314614.png)
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine: is a complex organic compound known for its unique structure and versatile applications. This compound features multiple bipyridine groups attached to an ethane-1,2-diamine backbone, making it a valuable ligand in coordination chemistry and various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2,2’-bipyridine derivatives under controlled conditions. The process may include steps such as:
Formation of Intermediate Compounds: Initial reactions between ethane-1,2-diamine and 2,2’-bipyridine derivatives to form intermediate compounds.
Purification: The intermediates are purified using techniques like recrystallization or chromatography.
Final Assembly: The purified intermediates undergo further reactions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process.
化学反应分析
Types of Reactions: N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Employed in studies involving metal ion chelation and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, such as metal ion chelation therapy.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
作用机制
The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine exerts its effects involves its ability to chelate metal ions. The bipyridine groups can coordinate with metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, such as:
Metal Ion Homeostasis: Regulating the levels of metal ions in biological systems.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to their active sites.
Redox Reactions: Participating in redox reactions involving metal ions.
相似化合物的比较
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Known for its metal chelation properties and applications in biological studies.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in polymer synthesis and as a metal chelator.
N,N,N’,N’-Tetrakis(2-aminomethyl)ethylenediamine: Employed in coordination chemistry and as a ligand for metal complexes.
Uniqueness: N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine stands out due to its multiple bipyridine groups, which provide enhanced chelation capabilities and versatility in forming metal complexes. This makes it particularly valuable in research areas requiring precise control over metal ion interactions.
属性
CAS 编号 |
113121-28-1 |
|---|---|
分子式 |
C46H40N10 |
分子量 |
732.9 g/mol |
IUPAC 名称 |
N,N,N',N'-tetrakis[(6-pyridin-2-ylpyridin-2-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C46H40N10/c1-5-25-47-39(17-1)43-21-9-13-35(51-43)31-55(32-36-14-10-22-44(52-36)40-18-2-6-26-48-40)29-30-56(33-37-15-11-23-45(53-37)41-19-3-7-27-49-41)34-38-16-12-24-46(54-38)42-20-4-8-28-50-42/h1-28H,29-34H2 |
InChI 键 |
RXQNZXOINKPLLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CN(CCN(CC3=NC(=CC=C3)C4=CC=CC=N4)CC5=NC(=CC=C5)C6=CC=CC=N6)CC7=NC(=CC=C7)C8=CC=CC=N8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)



![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)


![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)


